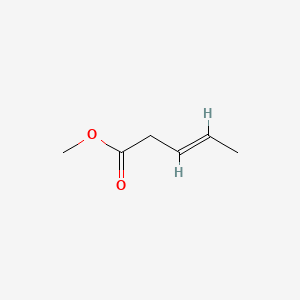

Methyl pent-3-enoate

Description

Significance and Research Context

Methyl trans-3-pentenoate is a versatile compound valued for its role as a key intermediate and building block in organic synthesis. chemimpex.com Its pleasant, fruity aroma has led to its application in the flavor and fragrance industry for inclusion in perfumes, cosmetics, and food flavorings. chemimpex.commyskinrecipes.com

In the realm of synthetic organic chemistry, the compound serves as a crucial precursor for creating a variety of other organic molecules. chemimpex.com Researchers have utilized it in the total synthesis of complex phytochemicals, such as (-)-grandinolide and (-)-sapranthin. sigmaaldrich.com Its chemical structure, featuring a reactive double bond and an ester group, allows it to participate in significant chemical reactions, including Michael additions and Diels-Alder reactions. chemimpex.com This reactivity makes it a valuable component for developing new materials and chemicals. chemimpex.com

Furthermore, methyl trans-3-pentenoate is employed in the production of specialized polymers, where its incorporation can modify material properties like flexibility and thermal stability. chemimpex.com It is also used in the formulation of agricultural chemicals, including pesticides and herbicides. chemimpex.com The compound is recognized as a biochemical reagent for life science-related research. medchemexpress.comtargetmol.com

Table 1: Properties of Methyl trans-3-Pentenoate

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 20515-19-9 | chemimpex.comsigmaaldrich.com |

| Molecular Formula | C₆H₁₀O₂ | chemimpex.comchemscene.comscbt.com |

| Molecular Weight | 114.14 g/mol | chemimpex.comchemscene.comscbt.com |

| Appearance | Colorless to light yellow clear liquid | chemimpex.com |

| Boiling Point | 137 - 139 °C | chemimpex.com |

| Density | 0.930 g/mL at 25 °C | chemimpex.comsigmaaldrich.com |

| Refractive Index | 1.420 - 1.421 (at 20 °C) | chemimpex.comsigmaaldrich.com |

Historical Perspective of Academic Investigations

The academic investigation of methyl trans-3-pentenoate is closely linked to the broader history of research into the synthesis of unsaturated esters and the industrial utilization of simple hydrocarbons. The chemistry of 1,3-butadiene (B125203), a key precursor, saw a significant milestone in 1910 with the discovery that it could be polymerized. rsc.org A pivotal moment in the synthesis of related compounds was the discovery of the telomerization reaction of 1,3-butadiene in 1967, a process that involves the oligomerization of dienes with a nucleophile like an alcohol. rsc.org

More directly, the development of carbonylation reactions, which add a carbonyl group to a molecule, has been crucial. Patents from the early 2000s describe processes for the carbonylation of conjugated dienes to produce 3-pentenoic acid and its esters. chinesechemsoc.org These methods represent a key advancement in producing the molecular skeleton of methyl trans-3-pentenoate from basic industrial feedstocks. chinesechemsoc.org

In more recent academic literature, methyl trans-3-pentenoate has appeared as a specific reactant in advanced organic synthesis. For instance, a 1998 study detailed its use in the Sharpless asymmetric dihydroxylation for the total syntheses of (-)-grandinolide and (-)-sapranthin. sigmaaldrich.com A 2003 paper reported on the ring-closing metathesis (RCM) of the compound using specific catalysts. sigmaaldrich.com Furthermore, its role in 1,3-dipolar cycloaddition reactions to form isoxazolidines has also been a subject of study. sigmaaldrich.com These investigations highlight the compound's transition from a simple ester to a valuable tool in stereoselective and complex molecular synthesis.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-pent-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-5-6(7)8-2/h3-4H,5H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJALUUCEMMPKAC-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031314 | |

| Record name | (E)-Pent-3-enoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

818-58-6, 20515-19-9 | |

| Record name | Methyl pent-3-enoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Pent-3-enoic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020515199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Pent-3-enoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl pent-3-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl trans-3-pentenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl Trans 3 Pentenoate and Its Derivatives

Conventional Synthetic Routes

Traditional approaches to the synthesis of methyl trans-3-pentenoate and related unsaturated esters often rely on established organic reactions such as esterification, dehydration, and dehalogenation.

Esterification Reactions

Esterification, the reaction between a carboxylic acid and an alcohol, is a fundamental method for producing esters. In the context of methyl trans-3-pentenoate, this would involve the reaction of trans-3-pentenoic acid with methanol (B129727) in the presence of an acid catalyst. While direct literature on this specific reaction is not extensively detailed in the provided context, the principles of Fischer esterification are well-established. The reaction is typically catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The synthesis of various alkyl-2-methyl-3-pentenoates has been documented, highlighting the utility of esterification in producing pentenoate esters. google.com

Dehydration Reactions

Dehydration reactions, which involve the removal of a water molecule from a reactant, can be employed to create carbon-carbon double bonds. For the synthesis of methyl trans-3-pentenoate, a potential precursor could be a hydroxy-substituted pentanoate. For instance, the dehydration of a suitable hydroxy-pentanoate ester could yield the desired unsaturated product. Dehydration reactions are often acid-catalyzed and can sometimes lead to a mixture of isomeric products. oup.com The synthesis of other cyclic and acyclic alkenes through dehydration is a common strategy in organic synthesis. oup.comresearchgate.net

Zinc Debromination Procedures

Reductive dehalogenation using zinc is a method for forming alkenes from vicinal or geminal dihalides. A related procedure involves the zinc-promoted reduction of 2-(bromomethyl)alkenoates to produce (E)-2-methylacrylates with high stereoselectivity. organic-chemistry.org This suggests that a similar strategy could be envisioned for the synthesis of methyl trans-3-pentenoate, potentially starting from a dibrominated pentanoate precursor. The reaction proceeds via an organozinc intermediate, followed by elimination to form the double bond. This method has been successfully applied to the synthesis of the male ant pheromone, (E)-2,4-dimethyl-2-hexenoic acid. organic-chemistry.org

Biomass-Derived Feedstock Approaches

The increasing focus on sustainable chemistry has led to the development of synthetic routes originating from renewable resources. Gamma-valerolactone (B192634) (GVL), a platform chemical derivable from lignocellulosic biomass, has emerged as a key starting material for the production of methyl pentenoates. universiteitleiden.nlrsc.orgresearchgate.netnih.gov

Synthesis from Gamma-Valerolactone (GVL)

The ring-opening of GVL provides a direct pathway to various C5 compounds, including methyl pentenoate isomers. This transformation can be achieved through catalytic processes, offering a green alternative to petroleum-based syntheses.

A prominent method for converting GVL to methyl pentenoates is through an acid-catalyzed transesterification reaction with methanol. google.comuniversiteitleiden.nl This process is often carried out as a reactive distillation, which is advantageous due to the significant difference in boiling points between the GVL reactant and the resulting methyl pentenoate products. google.com

In this reaction, GVL is treated with methanol in the presence of a strong Brønsted acid catalyst, such as para-toluenesulfonic acid (p-TsOH), or solid acid catalysts like Nafion NR50 and ZrO2/SiO2. researchgate.netgoogle.comuniversiteitleiden.nlresearchgate.net The reaction yields a mixture of methyl pentenoate isomers, including methyl 2-pentenoate (2-MP), cis- and trans-methyl 3-pentenoate (3-MP), and methyl 4-pentenoate (4-MP). google.comuniversiteitleiden.nl

Research has demonstrated that high yields of methyl pentenoates (>95%) can be achieved under catalytic distillation conditions. rsc.orgresearchgate.netnih.gov The reaction conditions, including temperature and the type of catalyst, can influence the selectivity towards different isomers. For instance, using a ZrO2/SiO2 solid acid catalyst in a gas-phase reaction has been shown to produce a mixture with a high proportion of methyl 4-pentenoate. researchgate.netresearchgate.net

| Catalyst | Temperature (°C) | GVL Conversion (%) | Methyl Pentenoates Selectivity (%) | Key Findings | Reference |

| Strong Brønsted acid (e.g., p-TsOH) | 190 | >90 | 95 | Reactive distillation yields a mixture of 2-, 3-, and 4-methyl pentenoates. | universiteitleiden.nl |

| Nafion NR50 | 200 | - | - | Effective for the conversion of GVL to methyl 3-pentenoate under catalytic distillation. | researchgate.net |

| ZrO2/SiO2 | Gas Phase | >95 | >95 (81% M4P) | High selectivity towards methyl 4-pentenoate. | researchgate.netresearchgate.net |

| Basic catalysts (e.g., Cs/SiO2, MgO, SrO) | - | - | 88 (for M3P and M4P) | Demonstrates that basic catalysts can also be effective for this transformation. | researchgate.net |

The resulting mixture of methyl pentenoate isomers can be used in subsequent chemical transformations. For example, the different isomers can be converted to a single pentenamide isomeric mixture, which is a precursor for the production of ε-caprolactam, a monomer for Nylon-6. universiteitleiden.nlgoogle.com

Ring-Opening Reactions

The synthesis of methyl pentenoates, including the trans-3-isomer, can be achieved through the catalytic ring-opening of γ-valerolactone (GVL), a prominent platform molecule derived from biomass. This process typically involves transesterification with methanol in the presence of an acid catalyst.

Various catalysts have been investigated to optimize the yield and selectivity of methyl pentenoates from GVL. Solid acid catalysts are often employed for this transformation. For instance, using a ZrO₂/SiO₂ solid acid catalyst in the gas phase with methanol can yield a mixture of methyl 2-, 3-, and 4-pentenoate with over 95% selectivity. colab.wsresearchgate.net Under specific conditions, this mixture can surprisingly contain up to 81% of the methyl 4-pentenoate isomer. colab.wsresearchgate.net Another study reported the conversion of GVL to a mixture of isomeric methyl pentenoates with a 94% yield via transesterification with methanol, resulting in a 3:1 ratio of methyl 3-pentenoate to methyl 4-pentenoate. nih.gov

The reaction can also be performed under catalytic distillation conditions. Using the strong acid catalyst Nafion NR50 at 200°C, GVL can be converted into methyl 3-pentenoate. researchgate.net The choice of catalyst and reaction conditions is crucial in determining the distribution of the resulting pentenoate isomers. colab.wsnih.gov In situ FTIR spectroscopic studies suggest that the reaction proceeds via an intermediate pentenoic acid, which is then esterified. d-nb.info

| Catalyst | Reaction Phase | Temperature | Key Findings | Reference |

|---|---|---|---|---|

| ZrO₂/SiO₂ | Gas Phase | Not Specified | >95% selectivity to a mixture of methyl 2-, 3-, and 4-pentenoate. Can yield up to 81% methyl 4-pentenoate. | colab.wsresearchgate.net |

| Acid Catalyst | Not Specified | Not Specified | 94% yield of isomeric methyl pentenoates (3-MP/4-MP ratio of 3:1). | nih.gov |

| Nafion NR50 | Liquid (Catalytic Distillation) | 200°C | Converts GVL to methyl 3-pentenoate. | researchgate.net |

| Promoter-modified Ni/ZSM-5 | Vapor Phase | 250°C | Reaction proceeds via a pentenoic acid intermediate. | d-nb.info |

Derivation from Pentoses

Methyl trans-3-pentenoate can be derived from pentose (B10789219) sugars, which are five-carbon monosaccharides obtained from lignocellulosic biomass. The conversion is not direct but proceeds through a series of chemical intermediates.

A primary route involves the acid-catalyzed dehydration of pentoses, such as xylose, to produce furfural (B47365). inae.inmdpi.com Furfural is a key bio-based platform chemical that can be further transformed. Through processes involving hydrogenation and hydrolysis, furfural can be converted to levulinic acid. mdpi.com Levulinic acid, in turn, is a precursor to γ-valerolactone (GVL) via catalytic hydrogenation. researchgate.netmdpi.com As detailed in the previous section, GVL can then undergo a catalyzed ring-opening reaction with methanol to yield a mixture of methyl pentenoate isomers, including methyl 3-pentenoate. nih.govresearchgate.net

Alternatively, research has shown that pentoses can be converted using tin-containing silicate (B1173343) catalysts (like Sn-Beta) in methanol to produce other functionalized C5 esters, such as trans-2,5-dihydroxy-3-pentenoic acid methyl ester, highlighting the potential of catalytic routes from sugars to various pentenoate derivatives. researchgate.net

Routes from 1,3-Butadiene (B125203)

1,3-Butadiene, a readily available C4 hydrocarbon from the petrochemical industry, serves as a crucial starting material for the synthesis of methyl 3-pentenoate through catalytic carbonylation reactions.

Hydroxycarbonylation and Alkoxycarbonylation

The most direct route from 1,3-butadiene is palladium-catalyzed alkoxycarbonylation, specifically methoxycarbonylation, which involves the reaction of 1,3-butadiene with carbon monoxide and methanol. This reaction yields methyl 3-pentenoate. uni-rostock.deresearchgate.netcolab.ws

Early work by DuPont utilized a Co/Cu/Th catalyst under harsh conditions (810 bar), while later studies demonstrated that palladium catalysts offer higher efficiency under milder conditions. uni-rostock.de The effectiveness of the palladium-catalyzed reaction is highly dependent on the choice of ligands and the presence of additives. Research has shown that chelating phosphine (B1218219) ligands are essential for good results. researchgate.netcolab.ws For example, a palladium catalyst combined with 1,4-bis(diphenylphosphino)butane (B1266417) (DPPB) ligand resulted in a 69% yield of methyl 3-pentenoate. researchgate.net More recently, the use of the Xantphos ligand under acid-free conditions increased the yield to 85%. researchgate.net The presence of an acid co-catalyst, such as benzoic acid, has also been shown to be important for catalyst stability and selectivity. researchgate.netcolab.ws

| Catalyst System (Palladium + Ligand) | Additive | Yield of Methyl 3-pentenoate | Reference |

|---|---|---|---|

| Pd-DPPB | Acid co-catalyst | 69% | researchgate.net |

| Pd-Xantphos | None (acid-free) | 85% | researchgate.net |

| Pd-Chelating Phosphines | Benzoic Acid | Good results reported | researchgate.netcolab.ws |

The reaction mechanism involves the formation of a crotylpalladium complex from 1,3-butadiene as the initial step, which can occur even at room temperature. researchgate.netcolab.ws

Telomerization Processes

Telomerization is a competing reaction that can occur during the palladium-catalyzed conversion of 1,3-butadiene in the presence of a nucleophile like methanol. uni-rostock.de This process involves the dimerization of 1,3-butadiene with the simultaneous addition of the nucleophile. rsc.org

Instead of producing a C5 pentenoate, the telomerization of 1,3-butadiene with methanol typically yields C8 products, primarily 1-methoxyocta-2,7-diene. rsc.org Therefore, in the context of synthesizing methyl 3-pentenoate, telomerization is considered a side reaction that needs to be suppressed. rsc.org Controlling the reaction conditions, such as the choice of ligand and the ratio of reactants, is crucial to favor the desired monoalkoxycarbonylation pathway over telomerization. uni-rostock.dersc.org

Stereoselective Synthesis and Isomer Control

The double bond in methyl 3-pentenoate can exist in either a cis (Z) or trans (E) configuration. For many applications, the synthesis of a specific isomer is required.

Directed Synthesis of trans-Isomers

The preferential formation of the thermodynamically more stable trans-isomer is a common goal in the synthesis of alkenes. Stereoselectivity can be achieved by carefully selecting the reaction mechanism and conditions.

General synthetic methods for creating trans-disubstituted alkenes can be applied to the synthesis of methyl trans-3-pentenoate. For example, the partial hydrogenation of alkynes using sodium in liquid ammonia (B1221849) (a dissolving metal reduction) is a classic method that selectively produces trans-alkenes. masterorganicchemistry.com In contrast, elimination reactions can also be controlled to favor the trans product. While E1 eliminations proceed through a carbocation intermediate and generally favor the more stable trans product, E2 reactions can be even more selective if the appropriate stereoisomeric precursor is used. masterorganicchemistry.com

Modern olefination reactions also offer high stereoselectivity. Variants of the Julia olefination, which involves the reaction of metallated sulfones with aldehydes, have been developed to give good yields and high selectivity for trans-alkenes by optimizing the base and solvent system. organic-chemistry.orgthieme-connect.com For instance, using potassium or sodium hexamethyldisilazide as the base with 1-phenyl-1H-tetrazol-5-yl sulfones can effectively produce trans-alkenes. organic-chemistry.orgthieme-connect.com Additionally, electrochemical methods, such as nickel-catalyzed hydroarylation of alkynes, have been shown to be highly selective for trans-olefins under mild conditions. rsc.org These principles and methods can be adapted to design a synthetic route that directs the formation of methyl 3-pentenoate specifically toward the trans-isomer.

Stereochemical Control in Reaction Pathways

Achieving stereochemical control is crucial in the synthesis of specific isomers of methyl 3-pentenoate. The "trans" configuration of the double bond is often the desired outcome, and various methods have been developed to ensure its selective formation.

One approach involves the lipase-mediated resolution of 5-acetoxy-4-aryl-(2E)-pentenoate derivatives. mdpi.com In this method, certain lipases can selectively hydrolyze the acetate (B1210297) group, allowing for the separation of enantiomers and preserving the (E)-configuration of the double bond. mdpi.com This technique was successfully applied in the stereoselective synthesis of bisabolane (B3257923) sesquiterpenes. mdpi.com

Another strategy for stereocontrol is the Horner-Wadsworth-Emmons reaction. By using specific phosphonate (B1237965) reagents and reaction conditions, it is possible to favor the formation of the (E)-isomer of α,β-unsaturated esters. For example, the reaction of methyl 2-[bis(2,2,2-trifluoroethyl)phosphono]propionate with aryl alkyl ketones using Sn(OTf)₂ and N-ethylpiperidine has been shown to produce tetrasubstituted (Z)-alkenes with high selectivity, demonstrating the potential for controlling alkene geometry. researchgate.net While this example focuses on Z-alkenes, the principle of tuning reagents and conditions is broadly applicable for achieving stereoselectivity.

Furthermore, the addition of carbon tetrachloride to methyl 3,3-dimethyl-4-pentenoate followed by dehydrohalogenation and cyclization has been described as a method for the stereoselective synthesis of methyl trans-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate. tandfonline.com This process yields a product with a high trans-to-cis isomer ratio. tandfonline.com

The Wittig reaction is another powerful tool for establishing specific double bond geometries. To synthesize the (Z)-isomer of 3-pentenoic acid, for instance, the use of bulky phosphine ligands can sterically hinder the formation of the E-isomer. This principle can be adapted to favor the trans isomer by selecting appropriate reagents.

| Method | Key Reagents/Catalysts | Outcome | Reference |

| Lipase-Mediated Resolution | Lipases | Enantioselective hydrolysis, preserving (E)-configuration | mdpi.com |

| Horner-Wadsworth-Emmons | Sn(OTf)₂, N-ethylpiperidine | High stereoselectivity for alkene formation | researchgate.net |

| Dehydrohalogenation/Cyclization | CCl₄, Sodium methoxide (B1231860) | High trans-to-cis isomer ratio | tandfonline.com |

| Wittig Reaction | Bulky phosphine ligands | Steric hindrance to control isomer formation |

Novel Synthetic Strategies

Recent advancements in organic synthesis have led to the development of innovative methods for preparing methyl trans-3-pentenoate and related compounds. These strategies often offer improved efficiency, selectivity, and sustainability.

Reactive distillation (RD) is a process intensification technique that combines chemical reaction and distillation in a single unit. scispace.com This approach is particularly advantageous for equilibrium-limited reversible reactions, such as esterification. scispace.com It can lead to reduced capital investment, significant energy savings, increased product selectivity, and improved separation efficiency. scispace.com

In the context of pentenoate synthesis, reactive distillation has been used to produce methyl pentenoate from gamma-valerolactone (GVL), a bio-based intermediate. researchgate.net This process, which involves the acid-catalyzed transesterification of GVL with methanol, can achieve a yield of over 95%. researchgate.net The use of a strong acid catalyst like Nafion NR50 under catalytic distillation conditions at 200°C has been reported for the conversion of GVL to methyl 3-pentenoate. researchgate.net Sensitivity analysis of methyl acetate production via reactive distillation has shown that factors like heat duty and feed flow rates significantly impact product yield and purity, with yields up to 95.4% being achievable. mdpi.com

The Claisen rearrangement is a powerful nih.govnih.gov-sigmatropic rearrangement for carbon-carbon bond formation. numberanalytics.comorganic-chemistry.org This thermally induced reaction converts an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. organic-chemistry.org The reaction typically proceeds through a chair-like transition state, which often results in high stereoselectivity. organic-chemistry.org

In a multi-step synthesis, a Wittig olefination followed by a Claisen rearrangement has been employed. beilstein-journals.org The Wittig reaction of o-nitrobenzaldehydes with crotyloxymethylene triphenylphosphorane yields crotyl vinyl ethers. beilstein-journals.org Subsequent heating of these ethers in xylene induces a Claisen rearrangement to form 4-pentenals. beilstein-journals.org While this specific example leads to a different final product, the initial steps demonstrate the application of the Claisen rearrangement in manipulating pentenyl structures. The Johnson-Claisen rearrangement, a variation of the classic Claisen, has also been utilized in the synthesis of related compounds, such as β-CF3-substituted γ,δ-unsaturated carboxylic acid derivatives. rsc.org

A highly strategic and efficient method for constructing complex molecules involves the combination of C-H activation and a Cope rearrangement. This tandem reaction has been successfully applied in the total synthesis of natural products like (-)-colombiasin A and (-)-elisapterosin B. nih.govacs.orgemory.edu

The key step in these syntheses is the reaction between methyl (E)-2-diazo-3-pentenoate and 1-methyl-1,2-dihydronaphthalenes, catalyzed by a dirhodium complex, specifically dirhodium tetrakis((R)-(N-dodecylbenzenesulfonyl)prolinate) (Rh₂(R-DOSP)₄). nih.govacs.orgemory.edu This catalyst facilitates an enantiomer differentiation process where one enantiomer of the dihydronaphthalene undergoes the combined C-H activation/Cope rearrangement, while the other is subjected to cyclopropanation. nih.govacs.org This powerful sequence allows for the control of three crucial stereocenters in the target natural products. nih.govacs.orgemory.edu The Cope rearrangement itself is a nih.govnih.gov-sigmatropic rearrangement of 1,5-dienes. wikigenes.orglibretexts.org

| Catalyst | Reactants | Key Transformation | Significance | Reference |

| Rh₂(R-DOSP)₄ | Methyl (E)-2-diazo-3-pentenoate, 1-methyl-1,2-dihydronaphthalenes | Enantioselective C-H activation/Cope rearrangement | Control of three stereocenters in natural product synthesis | nih.govacs.orgemory.edu |

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. wikipedia.org It involves the rearrangement of a system where an aromatic ring is attached to a heteroatom (like oxygen or sulfur), which is in turn connected to a chain bearing a nucleophilic group at its terminus. wikipedia.org For the reaction to proceed, the aromatic ring typically requires activation by an electron-withdrawing group, often in the ortho position to the rearranging group. wikipedia.org

A notable application of this rearrangement was in the synthesis of a novel 5-amino-4-methoxycarbonyl Current time information in Chatham County, US.benzothieno[2,3-b]pyridine. researchgate.net This was achieved by extending the rearrangement to a 5-methoxy-4-methoxycarbonyl Current time information in Chatham County, US.benzothieno[2,3-b]pyridine, which was initially formed through an aza-Wittig/electrocyclization reaction of an N-(4-methoxybenzothiophen-2-yl)iminomethyldiphenylphosphorane with methyl trans-4-oxo-2-pentenoate. researchgate.net The Smiles rearrangement is also used industrially in the synthesis of Iomeprol, an X-ray contrast agent, where the reaction is facilitated by electron-withdrawing iodine atoms on the aromatic ring. benthamopen.com

Chemical Reactivity and Mechanistic Transformations of Methyl Trans 3 Pentenoate

Carbonylation Reactions

Carbonylation reactions involve the introduction of a carbonyl group (C=O) into an organic molecule. For methyl trans-3-pentenoate, these reactions are crucial for converting it into linear C6 dicarboxylic acid derivatives.

Methoxycarbonylation is a process where a methoxycarbonyl group (-COOCH₃) is added to a molecule. In the context of methyl trans-3-pentenoate, this reaction, along with its isomers, is a key step in the production of dimethyl adipate (B1204190). Palladium-based catalysts, often modified with specific phosphine (B1218219) ligands, are highly effective for this transformation. uni-rostock.derug.nl The reaction typically involves the use of carbon monoxide and methanol (B129727). rug.nl

Research has demonstrated that mixtures of methyl pentenoate isomers, including methyl 2-pentenoate, methyl 3-pentenoate, and methyl 4-pentenoate, can be successfully converted to dimethyl adipate. google.com This is particularly relevant as the synthesis of methyl pentenoates from renewable sources like γ-valerolactone often yields such isomeric mixtures. rug.nlresearchgate.net The presence of methyl 2-pentenoate was initially considered problematic due to the conjugation of the double bond with the ester group, which could hinder the reaction. However, studies have shown that with the appropriate catalyst system, such as a palladium catalyst with a bidentate di-phosphine ligand, the conversion of methyl 2-pentenoate can proceed at rates and selectivities comparable to those of methyl 3-pentenoate. google.com

Hydroxycarbonylation, the introduction of a carboxylic acid group (-COOH) using carbon monoxide and water, is another important carbonylation reaction. While direct hydroxycarbonylation of methyl trans-3-pentenoate is less commonly detailed, the hydroxycarbonylation of the corresponding pentenoic acids to adipic acid has been established. For instance, 3-pentenoic acid can be converted to adipic acid with high selectivity using palladium catalysts modified with ligands like 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) (DTBPX). uni-rostock.de

Table 1: Palladium-Catalyzed Methoxycarbonylation of Methyl Pentenoate Isomers This table summarizes the conversion and selectivity of different methyl pentenoate isomers to dimethyl adipate under palladium catalysis.

| Substrate | Catalyst System | Temperature (°C) | Conversion (%) | Selectivity to Dimethyl Adipate (%) | Reference |

| Methyl 3-pentenoate | Pd/bidentate di-phosphine | 50 | High | High | google.com |

| Methyl 2-pentenoate | Pd/bidentate di-phosphine | 50 | High | High | google.com |

| Mixture of Methyl 2-, 3-, and 4-pentenoate | Pd/bidentate di-phosphine | 50 | High | High | google.com |

| Methyl 3-pentenoate | DTBPX-modified Pd catalyst | 50 | 100 | Quantitative | uni-rostock.de |

Dicarbonylation involves the addition of two carbonyl groups. In the synthesis of adipates from 1,3-butadiene (B125203), a two-step carbonylation process occurs. The first step is a monocarbonylation to form methyl 3-pentenoate. rsc.orgunimi.it This intermediate then undergoes isomerization and a second carbonylation to yield dimethyl adipate. unimi.it The efficiency and selectivity of this second carbonylation step are highly dependent on the catalyst system and reaction conditions.

The mechanism involves the formation of a palladium-hydride active species which adds to the double bond of the pentenoate. Subsequent coordination of carbon monoxide and insertion into the palladium-carbon bond, followed by nucleophilic attack of methanol, leads to the final diester product. unimi.it The choice of phosphine ligands is critical in achieving high yields and selectivity for the linear diester. For example, ligands like HeMaRaPhos have been shown to be effective in the dicarbonylation of 1,3-butadiene to adipates with high yield and selectivity. rsc.org

Methoxycarbonylation and Hydroxycarbonylation

Isomerization Studies

Isomerization reactions of methyl trans-3-pentenoate are fundamental to its reactivity, as they can lead to the formation of other positional and geometric isomers. These isomerization processes are often catalyzed and can occur concurrently with other reactions like carbonylation.

The position of the double bond in unsaturated esters like methyl pentenoate can be readily changed through isomerization. Methyl trans-3-pentenoate can isomerize to methyl 2-pentenoate and methyl 4-pentenoate. google.com This positional isomerization is a key feature in processes that utilize mixtures of pentenoate isomers, as the catalyst system must be capable of converting all isomers to the desired product. google.com For example, in the palladium-catalyzed methoxycarbonylation to dimethyl adipate, the catalyst facilitates the isomerization of the various pentenoate isomers to an intermediate that can be efficiently carbonylated. rug.nlgoogle.com

The isomerization of methyl trans-3-pentenoate has also been studied as a model for the isomerization of more complex unsaturated fatty acid esters. acs.org For instance, using an iridium-based catalyst, methyl trans-3-pentenoate can be isomerized to its α,β-unsaturated counterpart, methyl 2-pentenoate. acs.org

Cis-trans isomerization refers to the interconversion between geometric isomers around a double bond. While specific studies focusing solely on the cis-trans isomerization of methyl 3-pentenoate are not extensively detailed in the provided context, the principles of such isomerizations are well-established for related unsaturated esters. cdnsciencepub.comgoogle.com This type of isomerization can be induced by thermal means or through catalysis. cdnsciencepub.com In the context of synthesizing specific isomers of related compounds like 2-methyl-3-pentenoic acid esters, controlling the reaction temperature is crucial to prevent unwanted isomerization from a desired cis or trans product to a mixture of isomers. google.com

The mechanism of isomerization in unsaturated esters often involves hydrogen transfer. A significant pathway for the interconversion of α,β- and β,γ-unsaturated esters is the 1,5-hydrogen transfer mechanism. cdnsciencepub.com This mechanism is proposed to be a general route for the equilibration of these types of esters. cdnsciencepub.com The reaction is thought to proceed through a cyclic transition state where a hydrogen atom is transferred from the carbon at the 5-position to the carbon at the 1-position (the carbonyl carbon), or vice-versa, facilitating the shift of the double bond. cdnsciencepub.com The activation parameters, including the heat and entropy of activation, for the thermal rearrangement of related unsaturated esters support this cyclic 1,5-hydrogen transfer mechanism. cdnsciencepub.com

Cis-trans Isomerization

Addition Reactions

The double bond in methyl trans-3-pentenoate is the primary site for addition reactions. However, its position at the β,γ-position relative to the carbonyl group, rather than the α,β-position, significantly influences its reactivity. Unlike α,β-unsaturated esters where the double bond is activated by conjugation with the carbonyl, the double bond in methyl trans-3-pentenoate is non-conjugated and electronically more similar to an isolated alkene.

Michael Additions

The Michael addition, or conjugate addition, is a cornerstone reaction involving the addition of a nucleophile to an α,β-unsaturated carbonyl compound. universiteitleiden.nlorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This reaction proceeds via 1,4-addition, where a nucleophile attacks the β-carbon of the activated alkene. wikipedia.orgnih.gov Typical Michael donors are soft nucleophiles, such as enolates (from malonates, β-ketoesters), amines, and organocuprates (Gilman reagents). wikipedia.orgnih.gov

For methyl trans-3-pentenoate, the double bond is not in direct conjugation with the ester carbonyl. Therefore, it is not a canonical Michael acceptor. Standard Michael additions with resonance-stabilized carbanions like malonate esters are not expected to be facile under typical conditions, as the alkene lacks the requisite electronic activation. organic-chemistry.orgnih.govacs.org

However, highly reactive nucleophiles, particularly organocuprates, are known to add to less activated, isolated double bonds, although such reactions are less common than additions to conjugated systems. chemistrysteps.comwikipedia.org While the general reactivity of organocuprates with α,β-unsaturated esters is well-documented, specific examples of their conjugate addition to methyl trans-3-pentenoate are not prominent in the surveyed literature. chemistrysteps.comwikipedia.orgnih.gov The expected product of such a reaction would result from the addition of the organocuprate's organic group to one of the carbons of the double bond.

Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. libretexts.org The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups attached directly to the double bond. libretexts.org These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the diene's Highest Occupied Molecular Orbital (HOMO).

Methyl trans-3-pentenoate can function as a dienophile. However, its ester group is not directly conjugated with the C=C double bond. This lack of conjugation means the double bond is not as electron-deficient as in α,β-unsaturated esters like methyl acrylate (B77674) or methyl crotonate. libretexts.org Consequently, methyl trans-3-pentenoate is considered a relatively unactivated dienophile and is expected to show lower reactivity in Diels-Alder reactions compared to its conjugated counterparts.

Reactions involving highly reactive dienes, such as cyclopentadiene (B3395910), which is locked in the required s-cis conformation, are known to proceed even with less reactive dienophiles. libretexts.org Nevertheless, specific studies detailing the Diels-Alder cycloaddition of common dienes like cyclopentadiene or furan (B31954) with methyl trans-3-pentenoate are not extensively reported in the scientific literature. cdnsciencepub.comwvu.edusci-hub.seresearchgate.netnih.govnih.govulisboa.ptnih.gov

Hydrogenation Processes

Catalytic hydrogenation is a fundamental process for the saturation of the carbon-carbon double bond in methyl trans-3-pentenoate to yield methyl pentanoate. This reaction is typically carried out using heterogeneous catalysts, most commonly palladium supported on carbon (Pd/C) or calcium carbonate (Pd/CaCO₃), under an atmosphere of hydrogen gas (H₂).

The process involves the addition of two hydrogen atoms across the double bond. Research into the hydrogenation of pentenoate ester mixtures, which often include the trans-3-isomer, is relevant in the context of producing saturated esters or as a step in multi-stage industrial syntheses. While the primary product is methyl pentanoate, isomerization of the double bond can sometimes occur as a competing reaction depending on the catalyst and conditions.

| Catalyst | Reagent | Product | Notes |

| Palladium on Carbon (Pd/C) | Hydrogen (H₂) | Methyl pentanoate | Standard catalyst for alkene saturation. |

| Palladium on Calcium Carbonate (Pd/CaCO₃) | Hydrogen (H₂) | Methyl pentanoate | Often used for selective hydrogenations (e.g., Lindlar catalyst for alkynes), but also effective for alkenes. |

| Raney Nickel | Hydrogen (H₂) | Methyl pentanoate | A common alternative catalyst for hydrogenation. |

Deoxygenation Reactions

Deoxygenation reactions involve the removal of oxygen atoms from a molecule. In the case of esters like methyl trans-3-pentenoate, this typically refers to the reduction of the carbonyl group. A notable and mild method for the partial deoxygenation of methyl trans-3-pentenoate has been developed using a specific rhodium catalyst.

This transformation converts the ester into its corresponding ether, 1-methoxy-3-pentene, without affecting the carbon-carbon double bond. The reaction is catalyzed by an oxazolinylborate-coordinated rhodium silylene complex in the presence of a primary organosilane, such as phenylsilane (B129415) (PhSiH₃), which acts as the reducing agent. nih.govscispace.com A key finding of this research is that the stereochemistry of the trans double bond is maintained throughout the deoxygenation process. nih.govscispace.com This selective transformation highlights the potential for sophisticated catalyst design to achieve specific functional group interconversions. nih.govscispace.comiastate.edu

| Catalyst | Reagent | Product | Key Finding |

| Oxazolinylborate-coordinated rhodium silylene complex | Phenylsilane (PhSiH₃) | trans-1-Methoxy-3-pentene | The reaction selectively deoxygenates the ester to an ether while preserving the trans-geometry of the C=C double bond. nih.govscispace.com |

Functional Group Interconversions and Derivatization

Methyl trans-3-pentenoate serves as a crucial intermediate in the synthesis of valuable industrial chemicals, most notably adipic acid and its esters. These transformations involve sophisticated catalytic systems that can isomerize the double bond and introduce a second carboxyl functional group.

Conversion to Adipic Acid and Esters

The production of adipic acid and its diester, dimethyl adipate, from C4 and C5 feedstocks is of significant industrial importance for the manufacturing of nylon-6,6. Methyl trans-3-pentenoate is a key intermediate in several of these routes, particularly in the palladium-catalyzed isomerizing methoxycarbonylation process. unimi.itrug.nlresearchgate.netresearchgate.net

In this process, a mixture of methyl pentenoate isomers, including methyl trans-3-pentenoate, is converted to dimethyl adipate. rug.nlresearchgate.netresearchgate.net The reaction mechanism involves a palladium catalyst, typically coordinated with a bidentate phosphine ligand, which facilitates two main steps:

Isomerization: The catalyst isomerizes the methyl 3-pentenoate (and methyl 2-pentenoate) to methyl 4-pentenoate. This step is crucial as the terminal alkene is more reactive in the subsequent carbonylation step.

Methoxycarbonylation: The resulting methyl 4-pentenoate is then carbonylated in the presence of carbon monoxide (CO) and methanol to yield dimethyl adipate. unimi.itgoogle.com

| Reaction Stage | Catalyst System | Reagents | Intermediate/Product | Purpose |

| Isomerizing Methoxycarbonylation | Palladium complex with bidentate phosphine ligand (e.g., dtbpx) | Carbon Monoxide (CO), Methanol | Dimethyl adipate | Converts a mixture of methyl pentenoate isomers into the C6 dicarboxylic acid ester. unimi.itgoogle.com |

| Hydrolysis | Acid or Base | Water | Adipic acid | Converts the diester to the final diacid product. rug.nl |

2 Pathways to Caprolactam and Aminocaproates

Methyl trans-3-pentenoate serves as a key intermediate in various synthetic routes to ε-caprolactam and its linear precursors, methyl 6-aminocaproate and 6-aminocaproic acid. These compounds are of significant industrial importance, primarily as the monomer for Nylon-6. The transformation of methyl trans-3-pentenoate typically involves a series of catalytic reactions, including hydroformylation, amination, and cyclization.

A primary pathway to ε-caprolactam originating from methyl trans-3-pentenoate begins with hydroformylation. sciengine.com This reaction introduces a formyl group, converting the C5 ester into a C6 aldehyde-ester, which is a direct precursor to the caprolactam ring system. An alternative strategy involves the conversion of methyl pentenoates into pentenamides, which then undergo intramolecular hydroamidomethylation to form caprolactam. universiteitleiden.nluniversiteitleiden.nl

Hydroformylation to Methyl 5-formylpentanoate

The hydroformylation of methyl 3-pentenoate (M3P) to produce methyl 5-formylpentanoate (also referred to as methyl 5-formylvalerate) is a critical step in creating the linear C6 backbone necessary for caprolactam. sciengine.commsu.edu This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the pentenoate. The key challenge is to achieve high regioselectivity, favoring the formation of the linear aldehyde (methyl 5-formylpentanoate) over its branched isomers, such as methyl 3-formylpentanoate and methyl 4-formylpentanoate. sciengine.com

Research has shown that rhodium-based catalysts are effective for this transformation. For instance, a phosphite-modified rhodium catalyst supported on silica (B1680970) (P(OPh)₃-Rh/SiO₂) has demonstrated high activity and regioselectivity for the linear aldehyde. sciengine.com The reaction is typically carried out in a stirred autoclave under synthesis gas (a mixture of carbon monoxide and hydrogen). sciengine.com

Key findings from studies on the hydroformylation of M3P indicate that reaction conditions significantly influence both conversion and selectivity. The performance of a phosphite-modified Rh/SiO₂ catalyst was investigated at different temperatures and pressures, with the results summarized below. sciengine.com

Table 1: Effect of Reaction Temperature on M3P Hydroformylation

Source: Adapted from research on phosphite (B83602) ligand modified Rh/SiO₂ catalysts. sciengine.com Reaction conditions: M3P (5.0 ml), P(OPh)₃-Rh/SiO₂ catalyst (0.3 g), toluene (B28343) (70 ml), syngas (CO:H₂ = 1:1), 8 hours.

Table 2: Effect of Syngas Pressure on M3P Hydroformylation

Source: Adapted from research on phosphite ligand modified Rh/SiO₂ catalysts. sciengine.com Reaction conditions: M3P (5.0 ml), P(OPh)₃-Rh/SiO₂ catalyst (0.3 g), toluene (70 ml), syngas (CO:H₂ = 1:1), 8 hours.

Conversion to Aminocaproates and Cyclization to Caprolactam

Once methyl 5-formylpentanoate is synthesized, the next step is its conversion into an amino group-containing compound, which can then cyclize to form caprolactam. This is typically achieved through reductive amination. uni-rostock.deepo.org In this process, the aldehyde group reacts with ammonia (B1221849) in the presence of hydrogen and a hydrogenation catalyst. epo.org

The reaction of methyl 5-formylpentanoate with ammonia and hydrogen can yield a mixture of products, including methyl 6-aminocaproate, 6-aminocaproic acid (from the hydrolysis of the ester), and 6-aminocaproamide. epo.org All of these are valuable precursors that can be converted to ε-caprolactam upon heating. epo.orggoogle.comscispace.com

A process described in the literature involves a two-step sequence where methyl 5-formylvalerate is first contacted with ammonia and water, and then with hydrogen in the presence of a hydrogenation catalyst. epo.org This method, when performed with methanol present in the feed, can achieve a quantitative yield of ε-caprolactam and its precursors. epo.org For example, a continuous process using a Raney-type catalyst resulted in a product mixture containing 27.4 mol% ε-caprolactam, 22.5 mol% 6-aminocaproic acid, 48.0 mol% 6-aminocaproamide, and 2.1 mol% methyl 6-aminocaproate. epo.org

The final step is the cyclization of these linear C6 amino compounds to ε-caprolactam. This is typically achieved by heating the aqueous mixture of precursors to temperatures between 200 and 350°C. epo.org During this thermal process, a molecule of water (from 6-aminocaproic acid) or alcohol (from methyl 6-aminocaproate) is eliminated, leading to the formation of the stable seven-membered lactam ring. atamankimya.com

An alternative route involves the amidation of the methyl pentenoate mixture with ammonia to form pentenamides. universiteitleiden.nlgoogle.com This mixture of pentenamides then undergoes an intramolecular hydroamidomethylation, a tandem reaction involving hydroformylation and subsequent ring-closing reductive amidation, catalyzed by rhodium complexes, to yield ε-caprolactam. universiteitleiden.nluniversiteitleiden.nl

Catalysis in Methyl Trans 3 Pentenoate Chemistry

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is fundamental in the industrial production and chemical manipulation of methyl trans-3-pentenoate. Palladium and cobalt complexes are at the forefront of this research, enabling key transformations such as the carboxylation of 1,3-butadiene (B125203).

Palladium-Based Catalysts

Palladium catalysts are widely employed for the methoxycarbonylation of 1,3-butadiene to produce methyl 3-pentenoate. researchgate.net The effectiveness of these catalytic systems is highly dependent on the nature of the ligands coordinated to the palladium center and the reaction parameters, which influence selectivity and yield. researchgate.net

The design and optimization of ligands are critical for achieving high activity and selectivity in the palladium-catalyzed synthesis of methyl 3-pentenoate. Research has shown that chelating phosphine (B1218219) ligands are particularly important for obtaining good results. researchgate.net Different types of ligands, including N-heterocyclic and biphosphine ligands, have been investigated. cjcatal.com

For instance, in the carboxylation of 1,3-butadiene, a catalyst system comprising palladium acetate (B1210297) (Pd(OAc)₂) and a biphosphine ligand like (oxydi-2,1-phenylene)bis(diphenylphosphine) has demonstrated high efficiency, achieving a 90.4% conversion of 1,3-butadiene and a 91.6% selectivity for methyl 3-pentenoate. cjcatal.com Similarly, the use of N-heterocyclic ligands such as 2,6-bis(3,5-dimethylpyrazol-1-yl)pyridine with Pd(OAc)₂ also yields the target product with high selectivity, albeit with moderate catalytic activity. cjcatal.com

The choice of ligand can significantly influence the reaction outcome. For example, under acid-free conditions, using Xantphos as a ligand can increase the yield of methyl 3-pentenoate to 85%, compared to a 69% yield when using 1,4-Bis(diphenylphosphino)butane (B1266417) (DPPB). researchgate.net The steric and electronic properties of the phosphine ligands, such as those with bulky tert-butyl substituents, and the P-Pd-P bite angle are crucial features for achieving high selectivity. researchgate.net

Table 1: Performance of Various Palladium-Based Catalyst Systems in the Carboxylation of 1,3-Butadiene

| Palladium Source | Ligand | Butadiene Conversion (%) | Selectivity for Methyl 3-Pentenoate (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | (oxydi-2,1-phenylene)bis(diphenylphosphine) | 90.4 | 91.6 | cjcatal.com |

| Pd(OAc)₂ | 2,6-bis(3,5-dimethylpyrazol-1-yl)pyridine | 78.8 | 92.2 | cjcatal.com |

| Not Specified | Xantphos | Not Specified (85% Yield) | Not Specified | researchgate.net |

| Not Specified | DPPB | Not Specified (69% Yield) | Not Specified | researchgate.net |

Regioselectivity and stereoselectivity are key challenges in the palladium-catalyzed reactions involving methyl 3-pentenoate and its precursors. The ligand and reaction conditions play a decisive role in controlling which isomer of a product is formed. nih.gov For example, in the hydrochlorocarbonylation of alkenes, the choice of ligand and solvent can selectively produce either branched or linear alkyl acid chlorides. nih.gov

In the context of pentenoic acid carbonylation, palladium-based catalytic systems in the absence of a strong acid are not active in isomerization. universiteitleiden.nl This means that when 3-pentenoic acid is used as a substrate, the reaction yields different cyclic anhydrides than when 4-pentenoic acid is the starting material. universiteitleiden.nl Isomerization activity, which is crucial for producing certain products like adipic anhydride (B1165640) from a mixture of pentenoate isomers, can be induced by the presence of strong acids or by using specific ligands with bulky substituents. researchgate.netuniversiteitleiden.nl The concentration of an acidic co-catalyst can be a key factor in controlling the regioselectivity of the carbonylation step. researchgate.net

Ligand Design and Optimization

Cobalt Carbonyl Catalysis

Cobalt carbonyl complexes, particularly dicobalt octacarbonyl (Co₂(CO)₈), are effective catalysts for the hydromethoxycarbonylation of 1,3-butadiene to synthesize methyl-3-pentenoate. mt.com The mechanism and efficiency of this process are influenced by the identification of key intermediates and the solvent system used.

Understanding the catalytic cycle requires the identification of intermediate species. In the pyridine-modified, cobalt-catalyzed hydromethoxycarbonylation of 1,3-butadiene, high-pressure in situ IR and NMR investigations have been instrumental. researchgate.net The reaction begins with the disproportionation of Co₂(CO)₈. mt.comresearchgate.net

Key intermediates that have been identified include an η³-crotyl cobalt tricarbonyl complex, (η³-C₄H₇)Co(CO)₃, and an acylcobalt tetracarbonyl species. mt.comresearchgate.net The formation of (η³-C₄H₇)Co(CO)₃ is a crucial step. mt.com This intermediate can then undergo CO insertion to form the acylcobalt tetracarbonyl, which subsequently undergoes methanolysis to yield the final product, methyl 3-pentenoate. researchgate.net In the presence of pyridine (B92270), ionic species such as [Co(Py)₆]²⁺{[Co(CO)₄]⁻}₂ are also observed as significant intermediates in the catalytic process. mt.comresearchgate.net

The choice of solvent has a profound impact on the rate and efficiency of the cobalt-catalyzed reaction. Research comparing different solvents has shown that pyridine significantly accelerates the conversion to methyl-3-pentenoate. mt.com Specifically, the conversion of the (η³-C₄H₇)Co(CO)₃ intermediate to the final product was found to be four times faster when pyridine was used as the solvent compared to methanol (B129727). mt.com

When methanol is used as the solvent, the reaction proceeds through the formation of the (η³-C₄H₇)Co(CO)₃ intermediate, which then slowly converts to the product. mt.com In contrast, when pyridine is the solvent, the initially identified metal species is [CoPy₆][Co(CO₄]₂. mt.com Upon heating, this cobalt-pyridine intermediate disappears, and the (η³-C₄H₇)Co(CO)₃ intermediate and the methyl-3-pentenoate product are observed, indicating a much faster conversion rate. mt.com Pyridine is believed to assist in the methanolysis of the acylcobalt intermediate, which is a key step in the formation of the final ester product. researchgate.net

Identification of Catalytic Intermediates

Rhodium-Based Catalysts

Rhodium catalysts are instrumental in mediating a range of transformations involving methyl trans-3-pentenoate and structurally related compounds. Their versatility is demonstrated in applications from deoxygenation to complex asymmetric syntheses.

Silylene Catalysis for Deoxygenation

Recent advancements have introduced an oxazolinylborate-coordinated rhodium silylene complex as an effective catalyst for the partial and mild deoxygenation of esters to their corresponding ethers. rsc.org This catalytic system, formed by reacting a neutral rhodium silyl (B83357) complex with B(C₆F₅)₃, demonstrates unique reactivity, favoring deoxygenation over the more common hydrosilylation pathway typically seen with rhodium complexes. rsc.org

In a specific application, methyl trans-3-pentenoate was subjected to these catalytic conditions. The reaction, which requires elevated temperatures, effectively and selectively deoxygenates the ester to its corresponding ether. rsc.orgscispace.com A crucial finding is that the stereochemistry of the carbon-carbon double bond is preserved during the transformation. rsc.orgrsc.org The deoxygenation is achieved using primary organosilanes, such as PhSiH₃, which act as both the reducing agent and an oxygen-acceptor. rsc.org This contrasts with reactions using tertiary silanes, which tend to yield 1,2-hydrosilylation products. rsc.orgscispace.com

This catalytic method's potential for synthetic utility is significant as it provides a pathway to ethers while keeping sensitive functional groups like olefins intact. rsc.org The reaction proceeds without breaking the R-O bond in the ester (R'CO₂R), further highlighting its selectivity. rsc.org

Table 1: Catalytic Deoxygenation of Various Esters using Rhodium Silylene Catalyst

| Substrate | Product | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| Methyl trans-3-pentenoate | 1-methoxy-3-pentene | 1.0 | 80 | 3 | 70 |

| Methyl oleate | 9-octadecenyl methyl ether | 1.0 | 80 | 3 | 75 |

| Methyl palmitate | Hexadecyl methyl ether | 1.0 | 80 | 3 | 77 |

| Ethyl 6-bromohexanoate | 6-bromohexyl ethyl ether | 1.0 | 80 | 3 | 71 |

| γ-butyrolactone | Tetrahydrofuran | 2.0 | 25 | 1 | 55 |

Data sourced from studies on oxazolinylborate-coordinated rhodium silylene catalysis. rsc.orgrsc.orgscispace.com

Asymmetric Catalysis in Complex Total Synthesis

While direct examples featuring methyl trans-3-pentenoate in complex total synthesis are specific, the principles of rhodium-catalyzed asymmetric reactions are well-established for structurally similar α,β-unsaturated esters and related compounds. These reactions are crucial for creating chiral molecules with high enantioselectivity. nih.govrsc.orgthieme-connect.com

One powerful strategy is the rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids to electron-deficient olefins, such as α,β-unsaturated esters. thieme-connect.com Using a chiral phosphine ligand like BINAP with a rhodium precursor, this method allows for the creation of β-branched esters with high enantiomeric excess (ee). rsc.orgthieme-connect.com The catalytic cycle is proposed to involve the enantioselective addition of an aryl- or alkenyl-rhodium intermediate to the double bond of the substrate. thieme-connect.com

Furthermore, rhodium catalysts have been employed in the asymmetric cycloisomerization of enynes to build complex spirocyclic structures, a key step in the formal total synthesis of natural products like (−)-platensimycin. nih.gov In such cases, preformed rhodium catalysts, for instance [Rh((S)-BINAP)]SbF₆, have shown to provide excellent yield and enantioselectivity (>99% ee). nih.gov These examples underscore the potential of asymmetric rhodium catalysis to transform simple prochiral esters, like methyl trans-3-pentenoate, into valuable, optically active building blocks for pharmaceuticals and other complex molecules. rsc.org

Nickel Catalysis

Nickel-based catalysts offer a cost-effective and powerful alternative for various transformations, including cross-coupling and hydrogenation reactions involving pentenoate structures.

In one notable application, a nickel-catalyzed asymmetric Negishi cross-coupling was developed for racemic secondary allylic chlorides, including ethyl (E)-4-chloropent-2-enoate, a compound structurally related to methyl trans-3-pentenoate. nih.govorgsyn.org This reaction couples the allylic chloride with an alkylzinc reagent, proceeding with high yield (94–96%), excellent regioselectivity (>20:1), and high enantioselectivity (94–95% ee). nih.gov The product of this specific reaction serves as an intermediate in the formal total synthesis of fluvirucinine A₁. nih.gov

Additionally, Raney-nickel has been documented as a catalyst for the hydrogenation of related pentenoate precursors. google.com For instance, in the synthesis of alkyl-2-methyl-cis-3-pentenoate, the hydrogenation of an allenic ester precursor using a Raney-nickel catalyst is a key step. The catalyst concentration typically ranges from 3% to 10% by weight. google.com These findings highlight the utility of nickel catalysts in both creating stereocenters and performing selective reductions on the pentenoate framework.

Heterogeneous and Solid Acid Catalysis

Heterogeneous catalysts, including strong acid resins and metal-containing silicates, provide significant advantages in terms of catalyst separation and recycling, making them highly valuable in industrial processes.

Strong Acid Resins

Strong acid cation exchange resins, particularly those with a macro-reticular (or macroporous) structure, serve as effective solid acid catalysts for reactions involving unsaturated esters. google.com These resins typically feature a polystyrene backbone functionalized with sulfonic acid groups. mdpi.com Their macroporous nature provides enhanced osmotic and oxidative stability and better access to active sites compared to gel-type resins.

In a relevant study, it was shown that methyl-4-pentenoate, an isomer of methyl trans-3-pentenoate, reacts with acetic acid in the presence of a macro-reticular sulfonic cation exchange resin to yield methyl acetate and γ-valerolactone. google.com This demonstrates the ability of these solid acids to catalyze isomerization and subsequent reactions. Such resins are known to be thermally stable up to temperatures of 120-135°C, with some specialized versions capable of operating at even higher temperatures. mdpi.com

Metal-Containing Silicates

Silica (B1680970) (SiO₂) is a widely used support for metal catalysts, creating robust heterogeneous systems for various chemical transformations. sciengine.com A notable example is the hydroformylation of methyl-3-pentenoate using a rhodium catalyst supported on silica (Rh/SiO₂) and modified with a phosphite (B83602) ligand (triphenylphosphite, P(OPh)₃). sciengine.com This reaction is a key step in a proposed pathway to produce caprolactam from butadiene. uva.nl

The ligand-modified Rh/SiO₂ catalyst demonstrated significantly higher activity and regioselectivity towards the desired linear aldehyde (5-formyl-methylpentanoate) compared to an unmodified heterogeneous Rh/SiO₂ catalyst. sciengine.com Its performance was comparable to that of a conventional homogeneous catalyst, with the added benefit of easy separation by filtration. sciengine.com The study also investigated the influence of reaction parameters, finding that increasing syngas pressure from 1.0 to 6.0 MPa led to a decrease in selectivity for the desired product. sciengine.com This work showcases how metal-containing silicates can be tailored to create efficient and recyclable catalysts for the functionalization of methyl trans-3-pentenoate.

Table 2: Hydroformylation of Methyl-3-Pentenoate (M3P) over Various Catalysts

| Catalyst System | Conversion of M3P (%) | Selectivity to 5-FMP (%) | Other Products |

| P(OPh)₃-Rh/SiO₂ | 98.7 | 40.8 | 3-FMP, 4-FMP, MP |

| Homogeneous HRh(CO)[P(OPh)₃]₃ | 99.2 | 41.2 | 3-FMP, 4-FMP, MP |

| Heterogeneous Rh/SiO₂ | 96.5 | 1.8 | 3-FMP, 4-FMP, MP |

Reaction Conditions: T = 373 K, P = 1.0 MPa, Time = 8 h. sciengine.com 5-FMP: 5-formyl-methylpentanoate; 3-FMP: 3-formyl-methylpentanoate; 4-FMP: 4-formyl-methylpentanoate; MP: methylpentanoate.

Biocatalysis and Enzymatic Transformations

Lipases are versatile biocatalysts that have been extensively used for the stereoselective transformation of esters, including derivatives of pentenoic acid. scielo.brmdpi.com These enzymes operate under mild conditions and can exhibit high levels of chemo-, regio-, and enantioselectivity. mdpi.com While specific studies focusing exclusively on methyl trans-3-pentenoate are limited, research on structurally similar pentenoate esters demonstrates the potential of lipases in this context.

A significant area of application is the kinetic resolution of racemic mixtures of pentenoate derivatives. For instance, the enzymatic resolution of racemic (±)-5-acetoxy-4-aryl-(2E)-pentenoate derivatives has been successfully carried out using lipase (B570770) OF-360 from Candida rugosa. nih.gov In this process, the lipase selectively hydrolyzes one enantiomer of the racemic acetate, allowing for the separation of the S-enantiomer of the alcohol from the unreacted R-enantiomer of the acetate. nih.gov The enantiomeric excess of the products was found to be influenced by the substitution pattern on the aromatic ring. nih.gov

Table 2: Lipase-Catalyzed Resolution of (±)-5-Acetoxy-4-aryl-(2E)-pentenoate Derivatives

| Substrate | Enzyme | Product | Enantiomeric Excess (ee %) |

|---|---|---|---|

| (±)-5-acetoxy-4-phenyl-(2E)-pentenoate | Lipase OF-360 (Candida rugosa) | (S)-5-hydroxy-4-phenyl-(2E)-pentenoate | >99 |

| (±)-5-acetoxy-4-(o-methoxyphenyl)-(2E)-pentenoate | Lipase OF-360 (Candida rugosa) | (S)-5-hydroxy-4-(o-methoxyphenyl)-(2E)-pentenoate | 98 |

Data sourced from a study on the enzymatic resolution of various pentenoate derivatives. nih.gov

Another relevant example is the kinetic resolution of racemic methyl (±)-3-methyl-5-ferrocenylpentanoate using Thermomyces lanuginosus lipase (TLL). lmaleidykla.lt Through enzymatic hydrolysis, the lipase selectively acted on one enantiomer, allowing for the isolation of the unreacted (+)-ester with an enantiomeric excess of up to 87% after consecutive hydrolysis steps. lmaleidykla.lt The other enantiomer, the (-)-acid, could then be esterified to yield the corresponding (-)-ester with an enantiomeric excess of 73%. lmaleidykla.lt This demonstrates the capability of lipases to differentiate between enantiomers of a methyl pentanoate derivative.

Lipase-catalyzed transesterification is another important reaction, where an ester reacts with an alcohol to form a new ester. nih.govnih.gov This methodology has been applied to a wide range of esters and could potentially be used for the transformation of methyl trans-3-pentenoate with various alcohols to synthesize other pentenoate esters. The choice of lipase and reaction conditions, such as the solvent and acyl acceptor, are crucial for achieving high conversion and selectivity. google.com

Mechanistic and Theoretical Investigations of Methyl Trans 3 Pentenoate Reactions

Reaction Mechanism Elucidation

The study of reaction mechanisms involving methyl trans-3-pentenoate and its isomers provides critical insights into its formation, stability, and reactivity. Researchers employ a combination of spectroscopic analysis, kinetic studies, and network analysis to understand the intricate pathways of these reactions.

The direct observation and characterization of transient intermediates are fundamental to confirming proposed reaction mechanisms. In-situ spectroscopic techniques are particularly powerful for this purpose. For instance, in the cobalt-catalyzed hydromethoxycarbonylation of 1,3-butadiene (B125203) to produce methyl-3-pentenoate, high-pressure ReactIR (in-situ infrared spectroscopy) has been instrumental. mt.com

Initial studies using methanol (B129727) as a solvent identified an equilibrium mixture of Co₂(CO)₈ and [Co(MeOH)₆][Co(CO)₄]₂. Upon addition of 1,3-butadiene under carbon monoxide pressure at 100°C, ReactIR spectroscopy enabled the identification of a key catalytic intermediate, η³-C₄H₇Co(CO)₃. mt.com This species was observed to form before the appearance of the methyl-3-pentenoate product. Further investigation showed that when pyridine (B92270) was used as a solvent, a different initial species, [CoPy₆][Co(CO₄]₂, was observed, which then converted to the same η³-C₄H₇Co(CO)₃ intermediate alongside the product. mt.com The ability to spectroscopically monitor these cobalt intermediates provided direct evidence for their role in the catalytic cycle. mt.com

Similarly, NMR spectroscopy has been crucial in identifying and quantifying products in complex reaction mixtures, such as those from the conversion of biomass. In studies of tin-catalyzed reactions of xylose, NMR was used to identify novel products like methyl 2,5-dihydroxy-3-pentenoate, which helps in understanding the broader reaction network and improving carbon balances. dtu.dk

Kinetic studies are essential for quantifying the rates of reaction and determining the energy barriers involved. The thermal isomerization of α,β-unsaturated esters to their β,γ-unsaturated counterparts, a reaction class that includes isomers of methyl pentenoate, has been subject to detailed kinetic analysis. For example, the rearrangement of methyl cis-4-methyl-2-pentenoate to methyl 4-methyl-3-pentenoate follows a simple first-order, unimolecular mechanism. cdnsciencepub.com

The activation parameters for this reaction provide significant clues about the transition state. The negative entropy of activation (ΔS‡) suggests a highly ordered, cyclic transition state. cdnsciencepub.com

Below is a table of activation parameters determined for the thermal rearrangement of a related pentenoate ester.

| Parameter | Value | Units |

| Rate Constant (k) at 252 °C | 4.28 x 10⁻⁵ | s⁻¹ |

| Enthalpy of Activation (ΔH‡) | 37.5 ± 2 | kcal/mol |

| Entropy of Activation (ΔS‡) | -8.2 ± 4 | e.u. |

| Data sourced from a study on the rearrangement of methyl cis-4-methyl-2-pentenoate. cdnsciencepub.com |

Further studies on the reketonisation of dienols, which proceeds through a similar 1,5-hydrogen shift, provide comparable activation energy data, reinforcing the understanding of the energy requirements for such intramolecular rearrangements. For instance, the dienol Z-2-hydroxy-4-methyl-2,4-pentadiene reketonizes with an activation energy of 62 ± 4 kJ/mol and an activation enthalpy of 60 ± 4 kJ/mol. researchgate.net

The isomerization between α,β- and β,γ-unsaturated esters, such as the conversion between methyl 2-pentenoate and methyl 3-pentenoate, is widely proposed to occur via an intramolecular 1,5-hydrogen shift. cdnsciencepub.comcdnsciencepub.com This mechanism involves a concerted, pericyclic reaction pathway through a cyclic transition state. researchgate.net The activation parameters, particularly the moderately high heat of activation and the small, negative entropy of activation, strongly support this model over radical or ionic pathways. cdnsciencepub.com

The mechanism requires a specific spatial arrangement of atoms to allow the hydrogen to transfer from the γ-carbon to the α-carbon of the ester. cdnsciencepub.comcdnsciencepub.com Studies on various substituted pentenoates suggest that this 1,5-hydrogen transfer is a general mechanism for the equilibration of these isomers. cdnsciencepub.com The stereochemistry of the starting material is critical; for example, in a related system, the (E)-isomer of 2-amino-3-pentenoate is readily converted, while the (Z)-isomer acts as an inhibitor, a difference rationalized by the feasibility of forming the required cyclic transition state for the hydrogen shift. researchgate.net Unlike a mt.comcdnsciencepub.com-hydrogen shift, which is symmetry-forbidden, the suprafacial cdnsciencepub.comrsc.org-hydrogen shift is a symmetry-allowed process. researchgate.net

Methyl pentenoate isomers are often key intermediates within complex reaction networks, particularly in the catalytic conversion of renewable resources into valuable chemicals. rug.nl One prominent example is the production of adipic acid, a precursor to nylon, from levulinic acid (LA), which can be derived from lignocellulose. rug.nl

In this multi-step process, LA is first hydrogenated to gamma-valerolactone (B192634) (GVL). GVL then undergoes a gas-phase ring-opening and esterification to yield a mixture of isomeric methyl pentenoates. rug.nl This mixture is not the final product but serves as a crucial substrate for the next step: a highly selective palladium-catalyzed isomerizing methoxycarbonylation. This reaction converts the various methyl pentenoate isomers into dimethyl adipate (B1204190), which is finally hydrolyzed to adipic acid. rug.nl The analysis of this network reveals the strategic importance of methyl pentenoates as a bridge between a biomass-derived platform chemical and a major industrial bulk chemical. rug.nl

Similarly, derivatives such as methyl 2,5-dihydroxy-3-pentenoate have been identified as products in the tin-catalyzed conversion of xylose, indicating that pentenoate structures are common features in the reaction cascades of biomass upgrading. dtu.dk

Hydrogen Transfer Mechanisms

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms at a molecular level, providing insights that are often difficult to obtain through experiments alone. DFT calculations are used to model the geometries and relative energies of reactants, products, intermediates, and transition states. researchgate.net

In the context of complex catalytic reactions, DFT can elucidate the origin of selectivity. For example, in asymmetric catalysis, calculations can determine the energy difference between the transition states leading to different stereoisomers. researchgate.net By modeling the interaction between a substrate, a catalyst, and ligands, researchers can understand why one reaction pathway is favored over another. The energy difference between two competing transition states can be calculated, providing a theoretical basis for the experimentally observed enantiomeric excess. researchgate.net

The table below illustrates the type of data generated from DFT calculations to compare competing reaction pathways, based on a representative copper-catalyzed reaction.

| Species | Description | Relative Energy (kcal/mol) |

| D-I S | S-type [σ + π]-coordinated Cu(III) intermediate | 0.0 (Reference) |

| D-I R | R-type [σ + π]-coordinated Cu(III) intermediate | +4.9 |

| TS1 S | Transition state leading to S-configured product | Lower Energy Barrier |

| TS1 R | Transition state leading to R-configured product | Higher Energy Barrier (+2.8) |

| This conceptual table is based on data for a Cu-catalyzed asymmetric reaction, illustrating how DFT quantifies the stability of intermediates and the energy barriers of transition states to explain enantioselectivity. researchgate.net |

DFT is also employed to study the electronic structure of materials and molecules. Calculations of the density of states (DOS) and band dispersion can reveal how structural modulations, such as those in a charge-density wave state, affect electronic properties and can help interpret experimental spectroscopic data. aps.org For related organosilicon compounds like methyl 3-(trimethylsilyl)-4-pentenoate, DFT has been used to predict hydrolysis pathways under different pH conditions by modeling the protonation of the ester carbonyl or nucleophilic attack.

Density Functional Theory (DFT) Calculations

Transition State Analysis and Reaction Pathway Mapping

Transition state analysis is a critical component of computational chemistry that allows for the mapping of reaction pathways and the calculation of activation barriers. For reactions involving methyl trans-3-pentenoate, this involves locating the transition state structures for various potential reactions, such as isomerization, cycloaddition, or hydrogen abstraction.

Systematic theoretical studies on similar unsaturated methyl esters have utilized methods like the CBS/QB3 composite method to perform geometry optimizations and frequency calculations for all species involved, including reactants, products, and transition states. rsc.org Intrinsic Reaction Coordinate (IRC) calculations are then performed to verify that the located transition state correctly connects the desired reactants and products. rsc.org